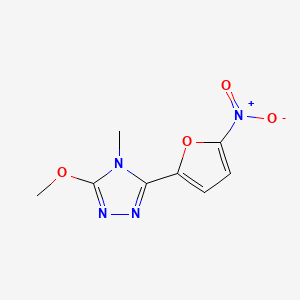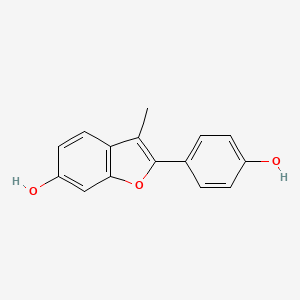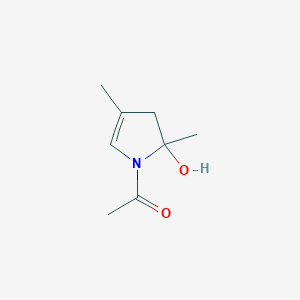![molecular formula C14H9N3 B12877678 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[2,3-b]pyridine core with a phenyl group at the 3-position and a carbonitrile group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common route involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine scaffold. Subsequent functionalization steps introduce the phenyl and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Amides or esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been studied for their activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its structural features make it a candidate for incorporation into polymers or other advanced materials.
作用機序
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the phenyl and carbonitrile groups.
3-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carbonitrile group.
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile: Lacks the phenyl group.
Uniqueness
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both the phenyl and carbonitrile groups, which confer distinct chemical and biological properties. The phenyl group can enhance hydrophobic interactions, while the carbonitrile group can participate in various chemical reactions, making this compound versatile for different applications.
特性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-8-11-6-7-16-14-13(11)12(9-17-14)10-4-2-1-3-5-10/h1-7,9H,(H,16,17) |
InChIキー |
MNZIQXQXEKCESV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


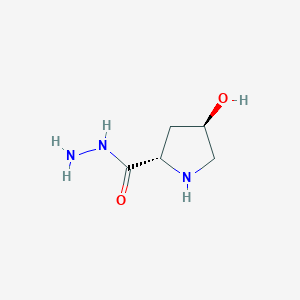
![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
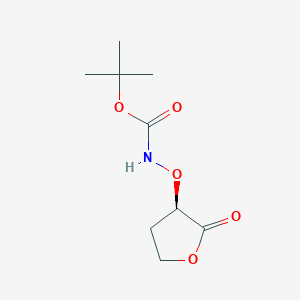
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)



![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
